2-Acetamido-3-hydroxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-3-hydroxybenzoate typically involves the acylation of 3-hydroxyanthranilic acid. One common method is the reaction of 3-hydroxyanthranilic acid with acetic anhydride or acetyl chloride under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The acetamido group can be reduced to an amine under appropriate conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-acetamido-3-ketobenzoate or 2-acetamido-3-carboxybenzoate.
Reduction: Formation of 2-amino-3-hydroxybenzoate.
Substitution: Formation of 2-acetamido-3-alkoxybenzoate or 2-acetamido-3-acyloxybenzoate.
Scientific Research Applications
2-Acetamido-3-hydroxybenzoate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceutical compounds.
Biological Studies: The compound is studied for its potential analgesic and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-acetamido-3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which play a crucial role in the inflammatory response . The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
5-Acetamido-2-hydroxybenzoic acid: Similar structure but with the acetamido group at position 5 instead of position 2.
3-Acetamido-4-hydroxybenzoic acid: Similar structure but with the acetamido group at position 3 and the hydroxyl group at position 4.
Uniqueness
2-Acetamido-3-hydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C9H8NO4- |
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Molecular Weight |
194.16 g/mol |
IUPAC Name |
2-acetamido-3-carboxyphenolate |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-8-6(9(13)14)3-2-4-7(8)12/h2-4,12H,1H3,(H,10,11)(H,13,14)/p-1 |
InChI Key |
HKAWFFIGVUOBQV-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=C(C=CC=C1[O-])C(=O)O |
Origin of Product |
United States |
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